AK-Toxin II

Description

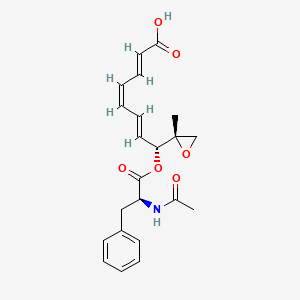

Structure

2D Structure

3D Structure

Properties

CAS No. |

85146-10-7 |

|---|---|

Molecular Formula |

C22H25NO6 |

Molecular Weight |

399.4 g/mol |

IUPAC Name |

(2E,4Z,6E,8R)-8-[(2S)-2-acetamido-3-phenylpropanoyl]oxy-8-[(2S)-2-methyloxiran-2-yl]octa-2,4,6-trienoic acid |

InChI |

InChI=1S/C22H25NO6/c1-16(24)23-18(14-17-10-6-5-7-11-17)21(27)29-19(22(2)15-28-22)12-8-3-4-9-13-20(25)26/h3-13,18-19H,14-15H2,1-2H3,(H,23,24)(H,25,26)/b4-3-,12-8+,13-9+/t18-,19+,22-/m0/s1 |

InChI Key |

UKDOGRQIIQQZBO-ARSRSNJNSA-N |

SMILES |

CC(=O)NC(CC1=CC=CC=C1)C(=O)OC(C=CC=CC=CC(=O)O)C2(CO2)C |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O[C@H](/C=C/C=C\C=C\C(=O)O)[C@@]2(CO2)C |

Canonical SMILES |

CC(=O)NC(CC1=CC=CC=C1)C(=O)OC(C=CC=CC=CC(=O)O)C2(CO2)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

AK-Toxin II; |

Origin of Product |

United States |

Biological Origin and Production of Ak Toxin Ii

Molecular Architecture and Structure Activity Relationships of Ak Toxins

Shared Structural Moiety: 9,10-Epoxy-8-hydroxy-9-methyl-decatrienoic Acid (EDA)

A fundamental and unifying feature of the AK-toxin family, including AK-Toxin I and II, is the presence of a 9,10-epoxy-8-hydroxy-9-methyl-decatrienoic acid (EDA) component. mdpi.comresearchgate.net This unsaturated fatty acid derivative forms the core backbone of the toxin molecule. mdpi.com The biosynthesis of AK-toxins involves the production of EDA from acetic acid. mdpi.com This shared structural moiety is also found in other toxins produced by different pathotypes of Alternaria alternata, such as AF-toxins (strawberry pathotype) and ACT-toxins (tangerine pathotype), highlighting its importance in the broader class of these phytotoxins. mdpi.comresearchgate.net

Distinctive Phenylalanine-Derived Component in AK-Toxin II

While sharing the EDA backbone, AK-Toxin I and this compound are distinguished by the structure of their respective side chains, which are derived from the amino acid phenylalanine. tandfonline.comnih.gov AK-Toxin I is characterized as 8-[(2'S, 3'S)-2'-acetylamino-3'-methyl-3'-phenyl-propionyloxy]-(8R, 9S)-9,10-epoxy-9-methyl-deca-(2E, 4Z, 6E)-trienoic acid. tandfonline.comtandfonline.com this compound is structurally defined as the 3'-demethyl derivative of AK-Toxin I. tandfonline.comtandfonline.com This means that this compound lacks the methyl group on the phenylalanine-derived portion of the molecule that is present in AK-Toxin I. tandfonline.com

Isomeric Forms of AK-Toxins I and II and their Relative Biological Activities

Both AK-Toxin I and this compound exist as mixtures of three geometric isomers. mdpi.comnih.gov These isomers differ in the configuration of the double bonds within the EDA chain and are designated as:

type-a (2E, 4E, 6Z)

type-b (2E, 4Z, 6E)

type-c (2E, 4E, 6E)

For both AK-Toxin I and II, the type-b isomer is the main geometric form produced. mdpi.comnih.gov The specific stereochemistry of the molecule is crucial, as it plays a pivotal role in its biological activity and interaction with target sites in the host plant. mdpi.com

Although both toxins exhibit host-specific toxicity, research demonstrates a significant difference in their potency. mdpi.comnih.gov AK-Toxin I is more abundant and displays considerably higher biological activity than this compound. mdpi.comnih.gov In studies on susceptible Japanese pear cultivars like 'Nijisseiki', the concentration required to cause veinal necrosis was 5 nM for AK-Toxin I, whereas a 20-fold higher concentration of 100 nM was needed for this compound to elicit the same response. mdpi.comnih.gov Neither toxin had an effect on the leaves of resistant cultivars, even at concentrations as high as 0.1 mM, confirming their host-selective nature. nih.gov

| Toxin | Concentration for Veinal Necrosis (Susceptible Cultivar) | Effect on Resistant Cultivar (at 0.1 mM) |

|---|---|---|

| AK-Toxin I | 5 nM | No Effect |

| This compound | 100 nM | No Effect |

Structural Determinants for Phytotoxicity and Host Selectivity of AK-Toxins

The precise three-dimensional structure of the AK-toxins is a critical determinant of their phytotoxicity and the basis for their host selectivity. nih.govresearchgate.net Specific functional groups and their spatial arrangement are essential for the molecule's ability to interact with its biological target within the susceptible plant cells. mdpi.comnih.gov

Within the shared EDA moiety, the stereochemical configuration at carbon atoms 8 and 9 is particularly critical for the phytotoxic activity of AK-toxins. nih.gov The specific spatial arrangement of the hydroxyl group at C-8 and the epoxy group across C-9 and C-10 is essential for the toxin to exert its effect. nih.gov Alterations to this configuration can lead to a significant reduction or complete loss of biological activity, underscoring the precise structural requirements for the toxin-receptor interaction in the host plant.

To better understand the relationship between the chemical structure of AK-toxins and their biological function, researchers have synthesized various analogues and derivatives. nih.govmdpi.com This approach allows for the systematic modification of different parts of the toxin molecule to identify the key pharmacophores responsible for its activity. nih.gov For instance, studies involving the synthesis of stereoisomers of fragments of the AK-toxin molecule have been conducted to investigate the structure-toxicity relationship. nih.gov By creating and testing these synthetic compounds, scientists can pinpoint which functional groups and stereochemical features are indispensable for phytotoxicity and host recognition, providing valuable insights into the toxin's mechanism of action. mdpi.comnih.gov

Biosynthetic Pathway of Ak Toxin Ii

Precursor Compounds and Metabolic Intermediates

The core structure of AK-Toxin II, the EDA moiety, is derived from smaller precursor molecules.

Role of Acetic Acid in EDA Biosynthesis

Studies utilizing isotopic labeling have demonstrated that acetic acid serves as a fundamental precursor for the biosynthesis of EDA. nih.gov Specifically, EDA is biosynthesized through the condensation of six molecules of acetic acid, followed by subsequent modifications including reduction, dehydration, and decarboxylation. nih.gov This indicates that acetyl-CoA, the activated form of acetic acid, is likely a key building block in the polyketide pathway leading to EDA.

Experimental Confirmation of EDA as a Biosynthetic Intermediate

Experimental evidence supports the role of EDA as a direct intermediate in AK-toxin biosynthesis. nih.gov In one study, when 3H-labeled EDA was supplied to a growing liquid culture of the Japanese pear pathotype strain of A. alternata, it was efficiently converted into AK-toxins. nih.gov This efficient incorporation of labeled EDA into the final toxin structure confirms its position as a metabolic intermediate in the biosynthetic pathway. nih.gov

Genetic Basis of this compound Biosynthesis

The genes responsible for the biosynthesis of this compound are organized into a cluster.

Identification and Characterization of AKT Gene Cluster (AKT1, AKT2, AKT3, AKTR, AKT7)

The gene cluster involved in host-selective toxin biosynthesis in the Japanese pear pathotype of A. alternata was first isolated and found to include several key genes. mdpi.com Initial studies identified AKT1, AKT2, AKT3, and AKTR as being involved in AK-toxin biosynthesis. nih.govresearchgate.net Later research also identified AKT4, AKTS1, and AKT7 as part of the cluster or otherwise involved in the pathway. mdpi.commdpi.comresearchgate.net These genes are typically clustered on small, conditionally dispensable chromosomes. mdpi.commdpi.com The AKT gene cluster exhibits structural and functional complexity, with evidence suggesting the presence of multiple, non-identical copies of some genes, although typically only one functional copy is involved in toxin production. apsnet.orgnih.gov

An overview of some key genes in the AKT cluster and their general roles:

| Gene | Proposed Role |

| AKT1 | Carboxyl-activating enzyme homologue |

| AKT2 | α-β hydrolase / Protein of unknown function |

| AKT3 | Enoylhydratase/epimerase |

| AKTR | Transcriptional regulator (Zn(II)2Cys6 family) |

| AKT7 | Cytochrome P450 monooxygenase |

Note: Roles are based on functional annotation and similarity to known enzymes.

Functional Annotation of Key Biosynthetic Enzymes

Functional studies have provided insights into the roles of specific enzymes encoded by the AKT gene cluster.

Carboxyl-Activating Enzymes (AKT1)

The AKT1 gene is annotated to encode a protein belonging to the class of carboxyl-activating enzymes. apsnet.orgscispace.com These enzymes are typically involved in activating carboxyl groups for subsequent reactions, such as the formation of ester bonds or the initiation of polyketide synthesis. AKT1, along with AKT2 and AKT3, is thought to be involved in modifications of the acetyl-CoA-derived backbone of the EDA molecule. nih.gov Experimental evidence from targeted gene disruption studies has confirmed the essential role of AKT1 in AK-toxin biosynthesis and pathogenicity. apsnet.orgscispace.com The AKT1 protein has also been shown to localize to peroxisomes, consistent with the observed site of EDA biosynthesis. nih.gov

Enzymes with Predicted Esterase-Lipase and Hydratase-Isomerase Activities (AKT2, AKT3)

The genes AKT2 and AKT3 are involved in the biosynthesis of this compound. nih.govfrontiersin.orgnih.gov These genes are part of a gene cluster responsible for the production of host-selective toxins (HSTs) in Alternaria alternata. uniprot.org AKT2 is predicted to encode a protein with similarity to enzymes in the esterase-lipase family, while AKT3 is predicted to encode a protein with similarity to enzymes in the hydratase-isomerase family. nih.gov AKT1, AKT2, and AKT3 are involved in the biosynthesis of EDA, a common structural moiety of AK-, AF-, and ACT-toxins. oup.comuniprot.org These enzymes, along with AKT1, have peroxisomal targeting signal type 1 (PTS1)-like tripeptides at their C-terminal ends, suggesting their localization in peroxisomes. oup.comnih.govfrontiersin.org The exact roles of AKT2 and AKT3 in the biosynthetic pathway, as well as other enzymes in the AK-toxin cluster, are still being elucidated. uniprot.org

Cytochrome P450 Monooxygenase (AKT7)

AKT7 is a gene identified in the Japanese pear pathotype of A. alternata that encodes a cytochrome P450 monooxygenase. frontiersin.orgnih.govnih.govcncb.ac.cn This enzyme functions to limit the production of AK-toxin and EDA. uniprot.orgnih.govcncb.ac.cn AKT7 homologs have been found in the strawberry pathotype, although the homolog in the strawberry pathotype appears to contain a premature stop codon. nih.govcncb.ac.cn Overexpression of AKT7 in different pathotypes of A. alternata resulted in significant reductions in toxin and EDA production, suggesting that Akt7 catalyzes a side reaction involving EDA or its precursor. nih.govcncb.ac.cn The Japanese pear pathotype strain can have multiple copies of AKT7, and disruption of even a single copy can lead to increased production of AK-toxin and EDA. nih.govcncb.ac.cn The regulation of AK-toxin production by AKT7 is complex and may involve gene copy number and intron information. nih.gov

Transcriptional Regulation of this compound Biosynthesis (AKTR gene)

The biosynthesis of this compound is subject to transcriptional regulation involving the AKTR gene. frontiersin.orgnih.govresearchgate.net AKTR encodes a putative transcription regulator belonging to the fungal Zn(II)2Cys6 family, characterized by a zinc binuclear cluster DNA-binding domain. frontiersin.orgnih.govfrontiersin.orgresearchgate.net This protein acts as a regulatory gene for the enzymes involved in AK-toxin biosynthesis. nih.govresearchgate.net AKTR is considered a positive regulator of AK-toxin synthesis in the Japanese pear pathotype of A. alternata. frontiersin.org

Localization of Biosynthetic Genes on Fungal Chromosomes

The genes involved in the biosynthesis of AK-toxin, including AKT1, AKT2, AKT3, and AKTR, are clustered and located on a single chromosome in the Japanese pear pathotype of A. alternata. oup.comfrontiersin.orgfrontiersin.orgnih.govapsnet.org These biosynthetic gene clusters for host-selective toxins in A. alternata are typically found on small chromosomes, often less than 2.0 Mb in size. mdpi.comfrontiersin.orgnih.gov These small chromosomes are considered conditionally dispensable chromosomes (CDCs) and are not essential for fungal growth but confer an advantage in specific ecological niches. mdpi.comfrontiersin.orgresearchgate.net Studies using pulsed-field gel electrophoresis and Southern blot analysis have confirmed that AKT1, AKT2, AKT3, and AKTR, along with their homologs, are located on a single chromosome. apsnet.org The genomic region controlling AK-toxin biosynthesis exhibits structural and functional complexity, with multiple, non-identical copies of genes sometimes present, although only one functional copy of each may be required for toxin biosynthesis. apsnet.org

Subcellular Localization of Biosynthetic Processes

Essential Role of Peroxisomes in this compound Biosynthesis

Peroxisomes play an essential role in the biosynthesis of this compound. nih.govnih.govasm.orgnih.govmdpi.com Enzymes involved in AK-toxin biosynthesis, such as Akt1, Akt2, and Akt3, have been shown to localize to peroxisomes. oup.comnih.govfrontiersin.orgnih.gov This localization is facilitated by peroxisomal targeting signals, such as PTS1-like tripeptides, found at the C-terminal ends of these enzymes. oup.comnih.govfrontiersin.org The biosynthesis of EDA, a precursor of AK-toxin, is believed to occur, at least in part, within peroxisomes. nih.govuniprot.org The involvement of peroxisomes in EDA biosynthesis is considered an evolutionarily interesting characteristic of this type of toxin production, given the role of peroxisomes in fatty acid β-oxidation. oup.com

Impact of Peroxin Protein (AaPEX6) Disruption on Toxin Production

The peroxin protein AaPEX6 is essential for peroxisome biogenesis in A. alternata. nih.govnih.govasm.orgcsic.es Disruption of the AaPEX6 gene in the Japanese pear pathotype of A. alternata results in the lack of functional peroxisomes. oup.comnih.govnih.gov This disruption leads to a complete loss of AK-toxin production and pathogenicity on susceptible pear leaves. oup.comnih.govnih.govasm.org Mutant strains with disrupted AaPEX6 show impaired import of enzymes like Akt1 into peroxisomes. nih.govnih.gov These findings demonstrate that the presence of functional AaPEX6, and consequently functional peroxisomes, is crucial for AK-toxin biosynthesis. nih.govnih.gov The loss of AK-toxin production in ΔAaPEX6 mutants highlights the essential requirement of peroxisomes for the biosynthesis of EDA and subsequently AK-toxin. nih.govnih.govasm.org

Molecular and Cellular Mechanism of Action of Ak Toxin Ii

Interaction with Host Plasma Membrane Integrity

AK-Toxin II disrupts the integrity and function of the plasma membrane in susceptible host cells. nih.govresearchgate.net This interaction is considered one of the earliest observable events following toxin treatment. tandfonline.com

Induction of Veinal Necrosis and Electrolyte Loss

A characteristic effect of this compound on susceptible pear leaves is the induction of veinal necrosis and a rapid increase in electrolyte loss. medchemexpress.commedchemexpress.comnih.gov This increased efflux of ions, such as K+, can be detected within minutes of toxin treatment. annualreviews.org The loss of electrolytes indicates a significant disruption of the plasma membrane's selective permeability. researchgate.netannualreviews.org

The dose-response relationship shows that this compound induces veinal necrosis and rapid K+ loss on susceptible pear leaves, albeit at higher concentrations compared to AK-Toxin I. jst.go.jpscispace.com

Here is a table summarizing the concentrations of AK-toxins I and II required to induce veinal necrosis and K+ loss in susceptible pear leaves:

| Toxin | Concentration (M) | Effect |

| AK-Toxin I | 5 × 10-9 | Induces veinal necrosis and rapid K+ loss |

| This compound | 10-7 | Induces veinal necrosis and rapid K+ loss |

Data compiled from jst.go.jpscispace.com.

Plasma Membrane Invagination and Cell Wall Degradation

Ultrastructural studies using electron microscopy have revealed that treatment with this compound leads to invagination of the plasma membrane in susceptible pear cells. jst.go.jpscispace.comresearchgate.net These invaginations are often accompanied by fragmentation and vesiculation of the membrane. annualreviews.org Cell wall degradation has also been observed within 1 to 3 hours after toxin treatment. jst.go.jpscispace.comannualreviews.org The initial effect of the toxin appears to occur at the interface between the cell wall and the plasma membrane. annualreviews.org

Absence of Direct Effect on Plasma Membrane H+-ATPase Activity

Despite the significant impact on plasma membrane integrity and ion leakage, studies have indicated that this compound does not have a direct effect on the activity of plasma membrane H+-ATPase in isolated plasma membrane fractions of susceptible host cells. oup.comannualreviews.org This suggests that the observed electrolyte loss is not a direct result of inhibiting this proton pump.

Role in Overcoming Host Defense Responses

Host-selective toxins like this compound play a crucial role in overcoming host defense responses, thereby enabling the pathogen to establish infection. apsnet.organnualreviews.org While the exact mechanisms by which this compound achieves this are still under investigation, the rapid disruption of plasma membrane integrity and induction of cell death in susceptible cells likely contribute to suppressing host defense mechanisms. apsnet.orgnih.gov Some evidence suggests that HSTs can modulate host defense responses. rug.nl

Putative Receptor-Ligand Interactions on Susceptible Host Cells

The host-selective nature of this compound suggests the presence of specific recognition sites or receptors on the plasma membrane of susceptible host cells. annualreviews.orgtandfonline.com The initial interaction between the toxin and the susceptible cell is thought to involve a biological reaction, potentially ligand binding to a receptor, rather than a simple physicochemical interaction. oup.com While the hitherto presumed model of an AK-toxin receptor in the plasma membrane could not be verified in some binding studies using isolated plasma membrane fractions, indirect evidence supports the concept of toxin receptors in susceptible genotypes. tandfonline.comnih.gov Further research is needed to fully characterize the putative receptor(s) and the precise nature of the toxin-ligand interaction. researchgate.net

Host Pathogen Interactions and Resistance Mechanisms

Host-Specific Susceptibility in Japanese Pear Cultivars

AK-toxins I and II exhibit host-specific phytotoxicity, meaning they are toxic only to certain cultivars of Japanese pear and not to resistant cultivars or non-host plants jst.go.jpscispace.com. This specificity is a defining characteristic of the black spot disease pathosystem.

Susceptible Cultivars (e.g., Nijisseiki)

Several commercially important Japanese pear cultivars are known to be highly susceptible to black spot disease and, consequently, sensitive to AK-toxin II. Prominent among these are 'Nijisseiki', 'Shinsui', and 'Nansui' nih.govcdnsciencepub.comjircas.go.jp. These cultivars exhibit characteristic symptoms such as veinal necrosis and rapid loss of potassium ions (K⁺) when exposed to AK-toxins jst.go.jpscispace.commedchemexpress.commdpi.commedchemexpress.com.

Genetic Basis of Host Resistance to this compound

Susceptibility to black spot disease in Japanese pear is primarily controlled by a single dominant gene, often referred to as the A gene nih.govcdnsciencepub.comjircas.go.jp. Susceptible cultivars typically possess a heterozygous genotype (A/a), while resistant cultivars are homozygous recessive (a/a) nih.govcdnsciencepub.comjircas.go.jp. Cultivars with a homozygous dominant genotype (A/A) have not been identified cdnsciencepub.com. The gene conferring susceptibility in cultivars like 'Nijisseiki' (Ani) and 'Nansui' (Ana) have been mapped to the top of linkage group 11 nih.govcdnsciencepub.com. The resistance observed in cultivars like 'Chojuro' is associated with the absence of the dominant susceptibility allele.

Strategies for Host Resistance Breeding

Breeding for resistance to this compound is a primary objective in Japanese pear breeding programs to combat black spot disease. One successful strategy has been the induction of resistant mutants from susceptible cultivars through techniques like gamma irradiation jircas.go.jpresearchgate.netnih.govresearchgate.net. For example, chronic gamma irradiation of the susceptible 'Nijisseiki' cultivar led to the selection and release of the resistant mutant 'Gold Nijisseiki' jircas.go.jpresearchgate.netnih.gov. Similar efforts have resulted in resistant mutants from 'Shinsui' and 'Osanijisseiki' jircas.go.jp. These resistant mutants show reduced or no necrotic response when treated with AK-toxin jircas.go.jpresearchgate.net.

Role of this compound in Fungal Virulence and Pathogenicity Establishment

This compound, along with AK-toxin I, plays a critical role in the virulence and pathogenicity of the Alternaria alternata Japanese pear pathotype nih.govactahort.orgmitoproteome.orgapsnet.org. The pathogen releases these host-specific toxins immediately after spore germination, and the toxins are essential for successful penetration and invasion of susceptible host tissues actahort.orgishs.org.

Research indicates that AK-toxins exert their primary effect on the plasma membranes of susceptible pear cells, leading to plasma membrane dysfunction and other pleiotropic effects after specific recognition actahort.orgishs.org. This disruption of cellular integrity and function is a key step in disease development.

Ability of Avirulent Spores to Invade Susceptible Tissues with Exogenous Toxin

Further demonstrating the crucial role of this compound in pathogenicity, studies have shown that avirulent spores of A. alternata, which lack the ability to produce AK-toxin, are unable to penetrate susceptible pear leaves on their own actahort.orgishs.org. However, when these avirulent spores are inoculated together with exogenous this compound (or AK-toxin I), they regain the ability to invade susceptible tissues jst.go.jpscispace.comactahort.orgishs.org. This finding highlights that the presence of the toxin is a prerequisite for the pathogen to overcome host defenses and establish infection in susceptible cultivars. The toxin appears to suppress host defense reactions induced by fungal elicitors, thereby facilitating fungal invasion actahort.orgishs.org.

Here is a summary of the susceptibility of selected Japanese pear cultivars to AK-Toxin:

| Cultivar | Susceptibility to AK-Toxin |

| Nijisseiki | Susceptible |

| Shinsui | Susceptible |

| Nansui | Susceptible |

| Chojuro | Resistant |

| Okusankichi | Resistant |

| Gold Nijisseki | Resistant (Mutant) |

Toxin Production as a Determinant of Pathogenicity

The ability of a pathogen to produce toxins is a significant determinant of its capacity to cause disease in a host organism. Host-specific toxins (HSTs), in particular, play a crucial role in defining the host range and the level of susceptibility observed in certain plant diseases gau.edu.bdoup.com. This compound is a prominent example of such a host-specific phytotoxic metabolite, produced by the Japanese pear pathotype of Alternaria alternata, the causal agent of black spot disease in susceptible Japanese pear cultivars tandfonline.comoup.comapsnet.org.

Research has established that this compound, along with AK-toxin I, are the primary host-specific toxins responsible for the pathogenicity of Alternaria alternata on susceptible Japanese pears, notably the cultivar 'Nijisseiki' oup.comtandfonline.comapsnet.org. These toxins are secondary metabolites with low molecular weights and diverse chemical structures frontiersin.orgnih.gov. The production of AK-toxin is directly linked to the pathogen's ability to cause disease gau.edu.bd. Studies utilizing techniques like restriction enzyme-mediated integration (REMI) mutagenesis have identified genes essential for AK-toxin biosynthesis, such as AKT1 and AKT2. Mutants lacking these genes not only fail to produce detectable levels of AK-toxin but also lose their pathogenicity on pear leaves, confirming the essential role of toxin production in the disease process nih.gov. Homologues of AKT1 and AKT2 have been found in other Alternaria alternata pathotypes that produce structurally similar host-specific toxins, suggesting a potential horizontal transfer of these genes nih.gov.

This compound is characterized as a 3'-demethyl derivative of AK-toxin I tandfonline.comoup.comtandfonline.com. Both AK-toxin I and II induce characteristic symptoms on susceptible pear leaves, including veinal necrosis and rapid loss of K⁺ ions medchemexpress.comjst.go.jp. This suggests that a primary mechanism of action involves the disruption of plasma membrane integrity and function in susceptible host cells gau.edu.bdjst.go.jp. Electron microscopy studies have revealed invagination of the plasma membrane and degradation of the cell wall in susceptible pear cells treated with AK-toxins jst.go.jp. While the exact mechanism of action is still under investigation, it is understood that HSTs can affect various cellular components, including the plasma membrane, mitochondria, and chloroplasts, leading to cell death in susceptible hosts frontiersin.orgnih.gov.

The host specificity of AK-toxin is clearly demonstrated by its differential toxicity towards susceptible and resistant Japanese pear cultivars. Susceptible cultivars are highly sensitive to AK-toxins, exhibiting symptoms even at low concentrations, while resistant cultivars remain largely unaffected even at much higher concentrations tandfonline.comjst.go.jpjabonline.innih.gov. This differential sensitivity at the cellular level directly correlates with the susceptibility or resistance of the whole plant to the Alternaria alternata Japanese pear pathotype gau.edu.bdjabonline.in. The dose-response relationship indicates that this compound is less potent than AK-toxin I, requiring a higher concentration to induce similar levels of toxicity jst.go.jpnih.gov.

The production of AK-toxins by Alternaria alternata Japanese pear pathotype serves as a classic example of how host-specific toxins act as key virulence factors, enabling the pathogen to overcome host defenses and establish infection gau.edu.bdoup.comfrontiersin.org. The presence and expression of the genes responsible for AK-toxin biosynthesis are directly linked to the pathogen's ability to cause black spot disease in susceptible Japanese pear cultivars nih.gov.

Research Findings on this compound Activity

| Toxin | Host Cultivar (Susceptibility) | Observed Effect | Concentration (Approx.) | Reference |

| This compound | Susceptible Japanese Pear | Veinal necrosis, rapid K⁺ loss | 10⁻⁷ M | jst.go.jp |

| This compound | Resistant Japanese Pear | No effect | 10⁻⁴ M | jst.go.jp |

| AK-Toxin I | Susceptible Japanese Pear | Veinal necrosis, rapid K⁺ loss | 5 x 10⁻⁹ M | jst.go.jp |

| AK-Toxin I | Resistant Japanese Pear | No effect | 10⁻⁴ M | jst.go.jp |

| AK-Toxins I & II | Susceptible Japanese Pear | Plasma membrane invagination, cell wall degradation | Not specified | jst.go.jp |

Note: The concentrations are approximate based on the provided data and may vary depending on specific experimental conditions.

Comparison of AK-Toxin I and II Potency

| Toxin | Relative Activity (Approx.) | Concentration for Veinal Necrosis (Susceptible Pear) (Approx.) | Reference |

| AK-Toxin I | 10x | 5 nM | jst.go.jpnih.gov |

| This compound | 1x | 100 nM | jst.go.jpnih.gov |

Note: Relative activity is based on the concentration required to induce veinal necrosis.

These findings underscore the critical role of this compound, alongside AK-toxin I, in the pathogenesis of Alternaria alternata on susceptible Japanese pear varieties. The differential response of host cultivars to these toxins highlights a key mechanism of host-pathogen interaction and resistance.

Detection and Quantification Methodologies for Ak Toxin Ii

Chromatographic Techniques for Separation and Analysis

Chromatographic methods are widely used for the separation, identification, and quantification of AK-Toxin II from complex biological matrices, such as fungal cultures or plant tissues.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) has been utilized for the analysis of AK-toxins, including this compound. This technique allows for the separation of this compound from other compounds present in a sample based on their differential interactions with a stationary phase and a mobile phase apsnet.org. HPLC analysis has been employed to monitor the production of AK-toxins during the spore germination of Alternaria alternata Japanese pear pathotype. Studies have shown that while AK-toxin I is the predominant form released during germination, a trace amount of this compound can also be detected after a certain incubation period apsnet.orgapsnet.org.

The HPLC method facilitates a more precise and rapid estimation of host-selective toxin production compared to some traditional bioassays apsnet.org. It enables the separation of individual AK-toxin analogs and provides quantitative data apsnet.org. For instance, in one study, HPLC analysis of spore-germination fluid from a virulent isolate of the Japanese pear pathotype showed the presence of AK-toxin I and a trace amount of this compound apsnet.orgapsnet.org.

Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS)

Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) is a powerful and sensitive technique used for the identification and analysis of this compound, particularly in complex extracts from fungal cultures scielo.brepa.govresearchgate.net. This method combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry.

LC-ESI-MS/MS has been successfully applied to identify this compound along with other host-selective toxins produced by Alternaria alternata scielo.brepa.govresearchgate.net. The technique involves analyzing the molecular ions and characteristic product ions of the toxins scielo.br. For this compound, the molecular ion [M + H]+ has been observed at m/z 400 scielo.brresearchgate.net. During MS/MS analysis, collision-induced dissociation (CID) is used to fragment the precursor ions, yielding specific product ions that aid in the confirmation of the compound's identity scielo.br. The analysis of extracted ion chromatograms (EICs) for the selected molecular ions helps in confirming the presence of this compound scielo.br.

LC-ESI-MS/MS offers a rapid and sensitive method for the determination of host-selective toxins like this compound in Alternaria alternata extracts scielo.br. This approach is valuable for screening secondary metabolites and identifying specific toxins produced by different strains scielo.br.

Bioassays for Toxin Activity Assessment

Bioassays play a significant role in monitoring the production and assessing the biological activity of this compound, particularly its host-specific phytotoxicity tandfonline.comtandfonline.com. These assays typically involve exposing susceptible and resistant plant tissues to samples containing the toxin and observing the characteristic symptoms.

A common bioassay for AK-toxins, including this compound, is the leaf puncture assay tandfonline.comapsnet.org. In this method, young, detached leaves from susceptible and resistant Japanese pear cultivars are slightly wounded and treated with the sample solution apsnet.org. The development of characteristic veinal necrosis around the treated portion on susceptible leaves, but not on resistant ones, indicates the presence of host-selective toxin activity apsnet.org. This bioassay method was used to monitor the production of host-specific toxins during the isolation procedures of AK-toxin I and II from Alternaria alternata culture broth tandfonline.comtandfonline.com.

While bioassays are effective for assessing host-specific activity, they can sometimes yield variable results depending on the physiological conditions of the plant material and can be time-consuming and qualitative compared to chromatographic methods apsnet.org. However, they remain valuable for confirming the biological relevance of the detected compounds.

Spectroscopic Characterization Approaches for Structural Elucidation (e.g., NMR, X-ray crystallography)

Spectroscopic techniques are essential for the structural elucidation of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography have been employed to determine the chemical structure and absolute configuration of AK-toxins.

NMR spectroscopy, including 1H and 13C NMR, provides detailed information about the molecular structure, including the types and connectivity of atoms tandfonline.comd-nb.infoacs.orgresearchgate.net. By comparing the spectral data of this compound with that of AK-Toxin I, researchers were able to determine that this compound is a 3'-demethyl derivative of AK-Toxin I tandfonline.comtandfonline.com. NMR signals, such as chemical shifts and coupling constants, provide crucial insights into the arrangement of functional groups and the stereochemistry of the molecule tandfonline.comresearchgate.netresearchgate.net.

X-ray crystallography is a powerful technique that can provide definitive three-dimensional structural information at the atomic level, including the absolute configuration of a molecule tandfonline.comtandfonline.comiucr.orgnih.govberstructuralbioportal.org. While the primary structural characterization and absolute configuration using X-ray crystallographic data were reported for AK-toxin I, this data, in conjunction with spectral comparisons, was instrumental in assigning the structure of this compound tandfonline.comtandfonline.com. X-ray diffraction studies of crystalline samples allow for the determination of electron density maps, from which the positions of atoms can be determined berstructuralbioportal.org.

These spectroscopic approaches, often used in combination, are fundamental for confirming the identity and understanding the precise molecular architecture of this compound.

Comparative Genomics and Evolution of Ak Toxin Ii Biosynthesis

Homologs of AKT Genes in Other Alternaria alternata Pathotypes

The genes responsible for AK-toxin biosynthesis, known as AKT genes, have been investigated for their presence and characteristics in other pathotypes of Alternaria alternata.

Presence in Tangerine and Strawberry Pathotypes (ACT-toxin, AF-toxin producers)

Homologs of AKT genes have been detected in the tangerine and strawberry pathotypes of A. alternata, which produce ACT-toxin and AF-toxin, respectively. Southern blot analysis using probes from AKT1 and AKT2 genes of the Japanese pear pathotype hybridized to DNA from isolates of the tangerine pathotype and the strawberry pathotype. apsnet.orgnih.govnih.govresearchgate.netsci-hub.se Partial sequencing of these homologs in a tangerine pathotype isolate showed high sequence similarity to AKT1 (89.8%) and AKT2 (90.7%). apsnet.orgnih.gov The presence of these homologs in pathotypes producing structurally related toxins suggests their involvement in the biosynthesis of a common structural moiety. apsnet.orgnih.govnih.gov For instance, AKT1, AKT2, and AKT3 have been identified as being involved in the biosynthesis of EDA, a common component of AK-, AF-, and ACT-toxins, in the Japanese pear pathotype, as well as their orthologs in the strawberry and tangerine pathotypes. mdpi.com Homologs of the AKT cluster genes have been found on contigs in the Asian pear pathotype assembly, with BLAST hit results supported by homologs from strawberry and tangerine pathotypes found in these regions. frontiersin.org The AKT7 gene, which encodes a cytochrome P450 monooxygenase and functions to limit AK-toxin production in the Japanese pear pathotype, has homologs found in the strawberry pathotype, although the strawberry pathotype homolog appears to include a premature stop codon. nih.govuniprot.org

Absence in Non-Pathogenic Strains and Other Pathotypes

Conversely, AKT homologs were not detected in non-pathogenic strains of A. alternata or in other pathotypes such as the rough lemon pathotype. apsnet.orgnih.govresearchgate.net The absence of these genes correlates with the inability of these strains to produce AK-toxin or related host-selective toxins. apsnet.orgnih.gov This distribution pattern suggests a strong link between the presence of AKT genes (or their homologs) and the host-specific pathogenicity mediated by these toxins.

Hypothesis of Horizontal Gene Transfer in AKT Gene Acquisition

The distribution of host-selective toxin biosynthesis genes, including the AKT genes, on conditionally dispensable chromosomes (CDCs) in A. alternata pathotypes has led to the hypothesis of horizontal gene transfer (HGT) as a mechanism for their acquisition and the evolution of host specificity. nih.govfrontiersin.orgfrontiersin.orgapsnet.org CDCs are accessory chromosomes that are not essential for basic growth but can confer advantages in specific ecological niches, such as pathogenicity on a particular host. nih.govmdpi.comfrontiersin.org The presence of these gene clusters on CDCs, along with evidence of transposon-like sequences, supports the idea that these regions may have been acquired from other species through HGT. nih.govfrontiersin.org This mechanism could explain the patchy distribution of toxin production capabilities among different A. alternata strains. apsnet.org For example, a gene encoding a critical virulence factor, ToxA, was likely transferred horizontally between different fungal species, leading to the emergence of a new disease. nih.govagriculturejournals.cz Similarly, it is hypothesized that a dispensable chromosome carrying a gene cluster for host-selective toxin biosynthesis was transferred horizontally and rearranged in an isolate already possessing genes for another toxin, potentially leading to strains capable of producing multiple toxins. apsnet.org

Structural Similarities of AK-Toxin II with Other Host-Selective Toxins (e.g., AF-toxins, ACT-toxins)

This compound, along with AF-toxins and ACT-toxins produced by other A. alternata pathotypes, belongs to a family of structurally analogous host-selective toxins. apsnet.orgmdpi.comoup.commdpi.com

Common EDA Moiety Across Host-Selective Toxins

A key structural feature shared by AK-toxins, AF-toxins, and ACT-toxins is the 9,10-epoxy-8-hydroxy-9-methyl-decatrienoic acid (EDA) moiety. apsnet.orgnih.govnih.govresearchgate.netmdpi.comuniprot.orgoup.commdpi.comasm.orguniprot.orgnih.gov This epoxy-decatrienoic acid is a common intermediate in the biosynthetic pathways of these toxins. mdpi.comfrontiersin.org Free EDA itself is not toxic to the tested plants, indicating that the toxicity is conferred by the complete toxin molecule, which includes additional structural components esterified to the EDA moiety. oup.com Genes involved in the biosynthesis of the EDA moiety, such as AKT1, AKT2, and AKT3, have homologs in the AF-toxin and ACT-toxin producing pathotypes, further supporting EDA as a common structural building block. apsnet.orgnih.govmdpi.comuniprot.org

Differences in Amino Acid Derivatives (Phenylalanine vs. Valine/Isoleucine)

While sharing the EDA moiety, AK-toxins, AF-toxins, and ACT-toxins differ in the amino acid derivatives esterified to the 8-hydroxy group of EDA. AK-toxin I is esterified with a phenylalanine derivative, specifically N-acetyl-β-methyl-phenylalanine. oup.com this compound is also a phenylalanine derivative. ebi.ac.uklookchem.com In contrast, AF-toxins and ACT-toxins are esterified with derivatives of branched-chain amino acids. AF-toxin II is esterified with an isoleucine derivative, 2-hydroxyvaleric acid. frontiersin.orgoup.comuniprot.orgnih.gov AF-toxins I and III have valine derivatives at the 2'-position: 2,3-dihydroxy-isovaleric acid and 2-hydroxy isovaleric acid, respectively. frontiersin.orgoup.comuniprot.orgnih.gov ACT-toxin contains valine as one of its components, in addition to EDA and a polyketide. mdpi.comresearchgate.net These differences in the amino acid-derived side chains contribute to the distinct host specificity of these toxins. oup.com

Evolutionary Implications of Toxin Diversity and Host Specialization

The evolution of host-selective toxins (HSTs), such as this compound, produced by fungal plant pathogens, particularly within the Alternaria alternata species complex, represents a compelling case study in the co-evolutionary arms race between fungi and their plant hosts. These toxins are key determinants of host specificity and pathogenicity, often residing on mobile genetic elements like conditionally dispensable chromosomes (CDCs). nih.govnih.gov

Comparative genomics has been instrumental in understanding the evolutionary history of this compound biosynthesis. The genes responsible for AK-toxin production, known as AKT genes, are organized in a gene cluster. nih.govzenodo.orgapsnet.org This clustering is a common feature of fungal secondary metabolite biosynthesis genes and is thought to facilitate their evolution and potential horizontal transfer. zenodo.org Studies comparing the genomes of different A. alternata pathotypes have revealed that while some AKT homologs are shared among pathotypes producing structurally related toxins (like AF-toxin and ACT-toxin, which share a common 9,10-epoxy-8-hydroxy-9-methyl-decatrienoic acid (EDA) moiety), others are unique to the AK-toxin-producing Japanese pear pathotype. nih.govnih.govnii.ac.jpmdpi.com This suggests a modular evolution of these toxin biosynthetic pathways, where a common core pathway for a shared structural component (EDA) is present, with variations arising from the gain or loss of genes responsible for tailoring the final toxin structure, leading to host specificity. nih.govnii.ac.jp

Detailed research findings highlight the complexity of the genomic region controlling AK-toxin biosynthesis. The locus contains multiple, non-identical copies of AKT genes, but often only one copy of each is functional for toxin production. apsnet.org This gene duplication, followed by potential pseudogenization or functional diversification, is considered a mechanism to increase host-specific toxin production in aggressive pathotypes. frontiersin.org For instance, targeted disruption of AKT1 and AKT2 genes in the Japanese pear pathotype resulted in complete loss of both AK-toxin biosynthesis and pathogenicity, underscoring their essential roles. apsnet.org

The diversity of HSTs produced by different A. alternata pathotypes is directly linked to their host specialization. Each pathotype produces a specific HST or family of HSTs that elicits a toxic response only in susceptible cultivars of its host plant. oup.comfrontiersin.org This host-selective toxicity is a defining characteristic and a crucial factor in disease development. oup.comfrontiersin.org The presence of HST gene clusters on CDCs further supports their role in host adaptation and specialization, as these chromosomes can be gained or lost, potentially leading to shifts in host range. nih.govnih.gov

The evolutionary implications of this toxin diversity and host specialization are significant. The ability to produce specific toxins allows fungal pathogens to exploit particular host vulnerabilities, driving the evolution of resistance mechanisms in host plants and, in turn, the evolution of new toxin variants or regulatory mechanisms in the fungi. This dynamic interaction shapes the genetic structure and diversity of both the pathogen and the host populations. Comparative genomic analyses of different Alternaria species and pathotypes continue to provide insights into the mechanisms underlying the evolution of pathogenicity and host specificity, including the role of horizontal gene transfer and the dynamics of gene clusters on CDCs. nih.govresearchgate.netnih.govfrontiersin.org

Here is a summary of key genes involved in AK-toxin biosynthesis:

| Gene | Putative Function | Presence in Pathotypes (Japanese Pear, Strawberry, Tangerine) |

| AKT1 | Carboxyl-activating enzyme homologue | Japanese Pear, Strawberry, Tangerine (homologs) nih.govnii.ac.jp |

| AKT2 | Protein of unknown function | Japanese Pear, Strawberry, Tangerine (homologs) nih.govnii.ac.jp |

| AKT3 | Involved in EDA biosynthesis | Japanese Pear, Strawberry, Tangerine (homologs) nii.ac.jpmdpi.com |

| AKTR | Putative transcription regulator (Zn(II)2Cys6 type) | Japanese Pear, Strawberry, Tangerine (homologs) nih.govnii.ac.jp |

| AKTS1 | Unique to Japanese pear pathotype | Japanese Pear only nii.ac.jp |

| AKT7 | Cytochrome P450 monooxygenase | Identified in A. alternata genome, function in limiting AK-toxin production mdpi.comfrontiersin.org |

Here is a table summarizing the relationship between Alternaria alternata pathotypes, their host-selective toxins, and host plants:

| Alternaria alternata Pathotype | Host-Selective Toxin(s) Produced | Primary Host Plant(s) |

| Japanese pear | AK-toxin I, this compound | Japanese pear oup.comasm.org |

| Strawberry | AF-toxin I, II, III | Strawberry oup.comasm.org |

| Tangerine | ACT-toxin I, II | Citrus (tangerine), Pear oup.comasm.org |

| Apple | AM-toxin | Apple asm.org |

| Tobacco | AT-toxin | Tobacco asm.org |

| Rough lemon | ACRL-toxin | Rough lemon asm.org |

| Tomato | AAL-toxin | Tomato oup.com |

Research Challenges and Future Perspectives in Ak Toxin Ii Research

Elucidating the Complete Biosynthetic Pathway and Regulation

Significant progress has been made in identifying genes involved in AK-toxin biosynthesis, including AKT1, AKT2, AKT3, AKT4, AKTR, and AKTS1. biorxiv.orghuggingface.co AK-toxins are known to be esters of 9,10-epoxy-8-hydroxy-9-methyl-decatrienoic acid (EDA), which is synthesized from acetic acid and serves as a key intermediate in the biosynthetic pathway. ctdbase.orgctdbase.orgmdpi.com Research has shown that the enzymes responsible for AK-toxin biosynthesis are localized in peroxisomes, and the presence of functional AaPEX6, a protein essential for peroxisome biogenesis, is required for AK-toxin production. huggingface.coresearchgate.net The gene AKTR has been identified as a transcription regulator belonging to the Zn(II)2Cys6 family, playing a role in regulating the enzymes involved in AK-toxin biosynthesis. biorxiv.orghuggingface.coctdbase.org These genes, including AKT1, AKT2, AKT3, and AKTR, are located on a single chromosome. huggingface.coctdbase.org Furthermore, a gene designated AKT7, encoding a cytochrome P450 monooxygenase, has been found to limit the production of AK-toxin. chemicalbook.com

Despite these advancements, the complete enzymatic cascade and the intricate regulatory network governing AK-Toxin II biosynthesis are not yet fully elucidated. Challenges include precisely defining the function of each identified gene within the pathway, understanding the interactions between the gene products, and detailing the specific steps catalyzed by the peroxisome-localized enzymes. The presence of multiple copies of functional or non-functional homologous AKT genes in some Japanese pear pathotype strains adds another layer of complexity to fully understanding the genetic regulation of toxin production. biorxiv.orgctdbase.org Future research will likely focus on advanced biochemical and genetic techniques to reconstruct the complete pathway in vitro and in vivo, providing a detailed map of the enzymatic conversions and regulatory feedback loops.

Identification of the Definitive Host Receptor for this compound

AK-toxins I and II exhibit host-selective toxicity, affecting only susceptible Japanese pear cultivars while being harmless to resistant varieties and non-host plants. ctdbase.orgmdpi.comuib.nonih.gov Studies have demonstrated that the primary site of action for AK-toxins is the plasma membrane of susceptible host cells. ctdbase.orgmdpi.comchemicalbook.comuib.nonih.gov Treatment with AK-toxins I or II leads to characteristic veinal necrosis and rapid potassium ion (K+) loss from susceptible pear leaves. uib.nonih.gov Electron microscopy has revealed that AK-toxins induce invagination of the plasma membrane and degradation of the cell wall in susceptible cells. chemicalbook.comnih.gov The chemical structure, particularly the configuration at the C-8 and C-9 positions, is critical for the phytotoxic activity of AK-toxins. ctdbase.org

While the plasma membrane has been clearly identified as the primary site where this compound exerts its effects, the definitive host receptor molecule responsible for recognizing and binding the toxin remains to be conclusively identified. The observed effects on membrane integrity and ion leakage suggest an interaction with specific membrane components, possibly ion channels or other transport proteins, or even direct disruption of the lipid bilayer. Identifying the precise host receptor or target molecule(s) is a critical challenge. Future research will likely employ biochemical purification techniques, ligand-binding assays, and genetic approaches, such as screening for host mutations that confer resistance or altered sensitivity to the toxin, to pinpoint the specific host factor(s) interacting with this compound.

Advanced Genetic and Molecular Tools for Fungal Manipulation

Genetic and molecular tools have been instrumental in studying AK-toxin biosynthesis and pathogenicity. Techniques such as restriction enzyme-mediated integration (REMI) have been successfully used to generate AK-toxin-minus mutants and tag essential biosynthetic genes like AKT1. huggingface.coctdbase.org Targeted gene disruption, for instance, of AKTR-1 and AKT3-1, has demonstrated the necessity of these genes for pathogenicity, as their disruption resulted in nonpathogenic fungal strains. biorxiv.org

A significant challenge in manipulating Alternaria alternata is that the genes responsible for host-selective toxin biosynthesis, including those for AK-toxin, are often located on conditionally dispensable chromosomes (CDCs). huggingface.co These chromosomes can be lost or gained by the fungus, influencing pathogenicity and adding complexity to genetic studies. Future research in this area will benefit from the development and application of more advanced genetic and molecular tools. This includes refined genome editing technologies, such as CRISPR-Cas9 systems, specifically adapted for Alternaria alternata, particularly for targeted modifications within CDC-located gene clusters. Improved transformation protocols and techniques for manipulating fungal genomes will be crucial for further dissecting gene function, studying gene regulation in situ, and potentially developing strategies to mitigate toxin production.

Integrated Approaches for Disease Management and Crop Protection

Managing diseases caused by Alternaria alternata pathotypes, including the black spot disease mediated by this compound, often involves a combination of strategies. The use of disease-resistant cultivars is a fundamental approach in crop protection. Research also explores chemical control methods and the application of biological control agents, such as specific bacteria, actinomycetes, and fungi, to suppress Alternaria infections more broadly.

For diseases specifically driven by host-selective toxins like this compound, integrated disease management (IDM) approaches are essential. Challenges lie in developing strategies that specifically target the toxin or the toxin-producing fungus in the context of the host plant. Future perspectives include the development of novel fungicides that interfere with this compound biosynthesis or action, the identification or engineering of resistant pear cultivars with altered toxin perception or detoxification mechanisms, and the potential use of biological control agents that can degrade the toxin or suppress the growth of the toxin-producing pathotype. Integrated approaches will combine resistant varieties with targeted chemical or biological controls, informed by a deeper understanding of the toxin's role in pathogenesis and the fungus's biology, to achieve sustainable and effective crop protection.

Q & A

Q. What is the structural and functional basis of AK-Toxin II’s host specificity in Japanese pear cultivars?

this compound, a host-specific toxin produced by Alternaria kikuchiana, selectively targets the Nijisseiki pear cultivar and its descendants. Structural analysis reveals it belongs to a class of cyclic depsipeptides with a β-hydroxy acid moiety critical for binding to membrane receptors in susceptible plants . Functional studies using leaf bioassays and electrolyte leakage tests confirm its role in disrupting cellular ion balance, leading to necrosis and black spot symptoms . Comparative genomic studies of resistant vs. susceptible cultivars can identify receptor polymorphisms linked to toxin sensitivity.

Q. How can researchers validate the purity and bioactivity of this compound in experimental settings?

- Purity Validation : Use HPLC with UV/Vis or mass spectrometry (LC-MS) to confirm molecular weight (~500-600 Da) and absence of contaminants .

- Bioactivity Assays :

- Leaf Disc Assay : Incubate pear leaf discs with purified toxin (0.1–10 µM) and measure electrolyte leakage over 24 hours .

- Cell Culture : Apply toxin to suspension cultures of susceptible pear cells and quantify reactive oxygen species (ROS) bursts via fluorescence probes .

Q. What experimental models are suitable for studying this compound biosynthesis in Alternaria kikuchiana?

- Gene Cluster Analysis : Use genome mining tools (e.g., antiSMASH) to identify polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) clusters linked to toxin production .

- Knockout Mutants : Employ CRISPR-Cas9 to disrupt candidate genes (e.g., AKS1 or AKR1) and assess toxin yield via LC-MS .

Advanced Research Questions

Q. How can conflicting data on this compound’s mode of action be resolved?

Discrepancies arise from variations in experimental conditions (e.g., toxin concentration, plant growth stage). To address this:

- Standardized Protocols : Use synchronized plant materials (e.g., same leaf age) and toxin batches .

- Multi-Omics Integration : Combine transcriptomics (RNA-seq of infected tissues) and metabolomics (LC-MS profiling) to map early signaling events (e.g., jasmonate pathways) vs. late necrotic responses .

- Comparative Studies : Contrast this compound with non-host-selective toxins (e.g., tentoxin) to isolate specificity mechanisms .

Q. What methodologies are effective for studying evolutionary adaptations in this compound-producing pathogens?

- Phylogenetic Analysis : Use CLUSTAL W or MAFFT to align toxin biosynthetic genes across Alternaria species and infer horizontal gene transfer events .

- Host Range Expansion Tests : Challenge non-traditional hosts (e.g., apple or quince) with this compound and screen for atypical susceptibility using hyperspectral imaging .

Q. How can researchers design experiments to distinguish this compound’s direct toxicity from secondary immune responses in plants?

- Pharmacological Inhibition : Pre-treat plants with ROS scavengers (e.g., ascorbic acid) or ion channel blockers (e.g., gadolinium chloride) before toxin exposure .

- Mutant Lines : Use Nijisseiki mutants deficient in immune receptors (e.g., CRISPR-edited NJK1) to decouple toxin binding from defense activation .

Data Analysis and Reproducibility

Q. What statistical frameworks are recommended for analyzing dose-response relationships in this compound studies?

- Nonlinear Regression : Fit data to log-logistic models (e.g., EC₅₀ calculations) using tools like R’s

drcpackage . - Meta-Analysis : Aggregate historical dose-response data (e.g., from [84–90] in ) to identify trends across studies.

Q. How can researchers ensure reproducibility in toxin purification protocols?

- Detailed Documentation : Report solvent gradients (e.g., 20–100% acetonitrile in 0.1% formic acid) and column specifications (e.g., C18, 5 µm particle size) .

- Open Data : Deposit raw LC-MS spectra in repositories like MetaboLights .

Comparative Toxicology

Q. How does this compound’s selectivity compare to other host-specific toxins like victorin or PM-toxin?

| Toxin | Producer | Target Host | Mechanism |

|---|---|---|---|

| This compound | Alternaria kikuchiana | Japanese pear | Membrane disruption, ion leakage |

| Victorin | Cochliobolus victoriae | Oats | Inhibits glycine decarboxylase |

| PM-Toxin | Phyllosticta zeae-maydis | Corn | Mitochondrial dysfunction |

This compound’s specificity is linked to cultivar-specific membrane receptors, whereas victorin exploits metabolic vulnerabilities .

Ethical and Reporting Standards

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.